Triethanolamine lauryl sulfate
Overview
Description
Triethanolamine lauryl sulfate is an organic compound that functions as a surfactant. It is the triethanolamine salt of lauryl sulfuric acid. This compound is commonly used in various personal care and household products due to its excellent foaming and emulsifying properties .
Mechanism of Action
Target of Action
Triethanolamine lauryl sulfate (TEALS) primarily targets fatty acids and oils . As a surfactant, it is used to reduce surface tension in various products, making it an effective solubilizing agent .
Mode of Action
As an amine, TEALS can accept a hydrogen to form hydroxide and a conjugate acid, thereby raising the pH of the solution . As a surfactant, it lowers the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution .
Biochemical Pathways
TEALS affects the biochemical pathways related to the solubilization of oils and other ingredients. It neutralizes the electrical charge of the molecule, improving the water solubility and hydrophilic character of the compound . The amine and alcoholic properties of TEALS offer hydrogen bonding between the water molecule and the TEALS’s nitrogen and oxygen atoms, enhancing the solvent’s stability .
Pharmacokinetics
As a surfactant, it is known to be absorbed through the skin, where it can interact with the local environment . The extent of percutaneous absorption of topical surfactants is determined by many factors including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings .
Result of Action
The primary result of TEALS’s action is the creation of a more stable, homogenous solution or emulsion. It helps to prevent the separation of ingredients in a product, contributing to the product’s overall effectiveness . In personal care products, for example, TEALS can help to form the foaming base surfactant used in hair shampoos .
Action Environment
The action of TEALS can be influenced by environmental factors. For instance, the pH of the solution can affect the compound’s ability to neutralize fatty acids and solubilize oils . Additionally, the temperature can impact the stability of the solvent . It’s also worth noting that TEALS can be corrosive under certain conditions .
Biochemical Analysis
Biochemical Properties
Triethanolamine lauryl sulfate acts as a surfactant, reducing the surface tension of water, allowing for effective cleansing . It helps in removing dirt, oils, and impurities from the skin and hair
Cellular Effects
This compound is known to have some cellular effects. It is used in products like cleansers, body washes, and facial cleansers as it aids in the removal of dirt, oils, and impurities from the skin, leaving it feeling clean and refreshed
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its surfactant properties. It reduces the surface tension of water, allowing for effective cleansing
Preparation Methods
Synthetic Routes and Reaction Conditions: Triethanolamine lauryl sulfate is synthesized through a two-step process:
Esterification: Lauryl alcohol reacts with sulfuric acid to form lauryl sulfate ester.
Neutralization: The lauryl sulfate ester is then neutralized with triethanolamine to produce this compound
Industrial Production Methods: In industrial settings, the production of this compound involves the use of continuous reactors, such as climbing film reactors, to ensure efficient sulfation of lauryl alcohol with sulfur trioxide gas. The resulting lauryl sulfate is then neutralized with triethanolamine .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used
Scientific Research Applications
Triethanolamine lauryl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell lysis buffers and other biological preparations.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties.
Industry: Commonly found in detergents, shampoos, and other personal care products due to its foaming and cleansing abilities .
Comparison with Similar Compounds
- Sodium lauryl sulfate
- Ammonium lauryl sulfate
- Sodium lauryl ether sulfate
Comparison:
- Foaming Ability: Triethanolamine lauryl sulfate has excellent foaming properties, similar to sodium lauryl sulfate but is less irritating to the skin.
- Solubility: It is more soluble in water compared to ammonium lauryl sulfate.
- Mildness: this compound is milder on the skin compared to sodium lauryl ether sulfate, making it suitable for use in personal care products .
This compound stands out due to its balanced properties of foaming, emulsifying, and mildness, making it a versatile ingredient in various applications.
Properties
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;dodecyl hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O4S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;8-4-1-7(2-5-9)3-6-10/h2-12H2,1H3,(H,13,14,15);8-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKFHQMONDVVNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)O.C(CO)N(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O4S.C6H15NO3, C18H41NO7S | |
Record name | DODECYL SULFATE, [TRIETHANOLAMINE SALT] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8603 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027076 | |
Record name | Dodecyl sulfate triethanolamine salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dodecyl sulfate, [triethanolamine salt] is a colorless liquid with a mild odor, Sinks and mixes with water. (USCG, 1999), Liquid, Liquid or paste; [HSDB] Colorless liquid; [CAMEO] 40% aqueous solution: Pale yellow liquid; [MSDSonline] | |
Record name | DODECYL SULFATE, [TRIETHANOLAMINE SALT] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8603 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Sulfuric acid, monododecyl ester, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
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Record name | Triethanolamine lauryl sulfate | |
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Density |
greater than 1.1 at 68 °F (est.) (USCG, 1999), Liquid density = 8.8 lbs/gal | |
Record name | DODECYL SULFATE, [TRIETHANOLAMINE SALT] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8603 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | TRIETHANOLAMINE LAURYL SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2899 | |
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Color/Form |
LIQUID OR PASTE | |
CAS No. |
139-96-8 | |
Record name | DODECYL SULFATE, [TRIETHANOLAMINE SALT] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8603 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Triethanolamine lauryl sulfate | |
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Record name | Triethanolamine lauryl sulfate | |
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Record name | Sulfuric acid, monododecyl ester, compd. with 2,2',2''-nitrilotris[ethanol] (1:1) | |
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Record name | Dodecyl sulfate triethanolamine salt | |
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Record name | Tris(2-hydroxyethyl)ammonium dodecylsulfate | |
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Record name | TRIETHANOLAMINE LAURYL SULFATE | |
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Record name | TRIETHANOLAMINE LAURYL SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2899 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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